REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([CH2:9][C:10]([O:12]CC)=O)([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[NH3:15]>>[CH2:1]([O:3][P:4]([CH2:9][C:10]([NH2:15])=[O:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2]
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
of not higher than 15° C. and concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To the residue is added 25 ml of toluene
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Type
|
CUSTOM
|
Details
|
the water is azeotropically removed off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue is added 300 ml of toluene and 100 ml
|
Type
|
CUSTOM
|
Details
|
is azeotropically removed off under atmospheric pressure for complete dehydration
|
Type
|
TEMPERATURE
|
Details
|
The residual solution is cooled
|
Type
|
ADDITION
|
Details
|
seed crystals are added at 50° C. for crystallization
|
Type
|
FILTRATION
|
Details
|
the crystals are collected by filtration
|
Type
|
WASH
|
Details
|
The crystals are washed with 100 ml of toluene
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.7 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |